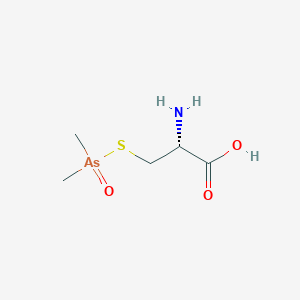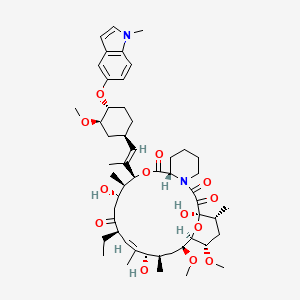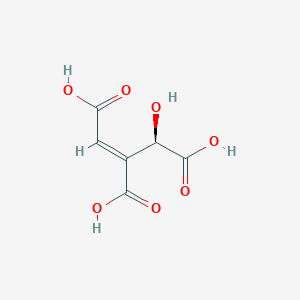![molecular formula C6H15O13P3 B10777150 [2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate](/img/structure/B10777150.png)
[2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl and phosphate groups, making it highly reactive and versatile in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate typically involves multi-step organic synthesis. The process begins with the cyclopentane ring formation, followed by the introduction of hydroxyl groups at the 2 and 3 positions. The phosphonooxymethyl group is then added at the 4 position through a phosphorylation reaction. The final step involves the addition of the phosphono hydrogen phosphate group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of each reaction step.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The phosphate groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the replacement of phosphate groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic pathways and the study of reaction mechanisms.
Biology: In biological research, this compound is studied for its potential role in cellular processes. Its phosphate groups are of particular interest due to their involvement in energy transfer and signaling pathways within cells.
Medicine: In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In industrial applications, this compound is used in the production of specialized materials and chemicals. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of [2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate involves its interaction with various molecular targets. The compound’s phosphate groups can mimic natural phosphate-containing molecules, allowing it to bind to enzymes and receptors involved in key biological pathways. This binding can modulate the activity of these targets, leading to changes in cellular processes such as energy metabolism and signal transduction.
Comparación Con Compuestos Similares
- [2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate
- [2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen diphosphate
- [2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen triphosphate
Uniqueness: The uniqueness of this compound lies in its specific arrangement of hydroxyl and phosphate groups. This structure provides a distinct reactivity profile, making it more versatile in chemical reactions compared to its similar compounds. Additionally, its ability to interact with biological molecules in a specific manner enhances its potential for therapeutic applications.
Propiedades
Fórmula molecular |
C6H15O13P3 |
|---|---|
Peso molecular |
388.10 g/mol |
Nombre IUPAC |
[2,3-dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C6H15O13P3/c7-5-3(2-17-20(9,10)11)1-4(6(5)8)18-22(15,16)19-21(12,13)14/h3-8H,1-2H2,(H,15,16)(H2,9,10,11)(H2,12,13,14) |
Clave InChI |
OICBXEWBKALHHB-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(C1OP(=O)(O)OP(=O)(O)O)O)O)COP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


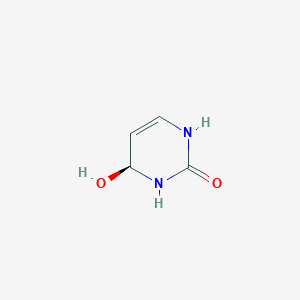
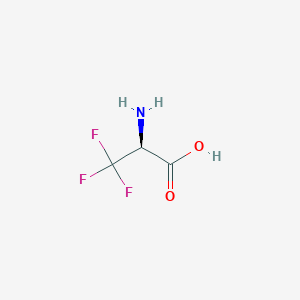
![2-Cyclohexyl-N-(2-{4-[5-(2,3-dichloro-phenyl)-2H-pyrazol-3-YL]-piperidin-1-YL}-2-oxo-ethyl)-2-guanidino-acetamide](/img/structure/B10777091.png)
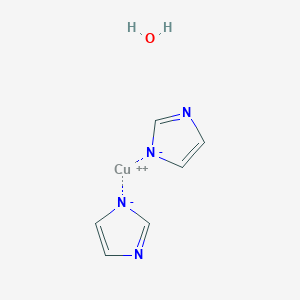
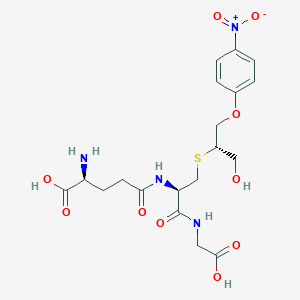
![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-1-[[5-(hydroxymethyl)-6-methoxynaphthalen-2-yl]methyl]-6-oxopiperidin-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B10777108.png)


![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10777139.png)

![[(2S,3R,4R,5R)-5-(6-chloro-7H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B10777146.png)
